molecular formula C14H14N2O B595901 6-(Benzyl(methyl)amino)nicotinaldehyde CAS No. 1355223-58-3

6-(Benzyl(methyl)amino)nicotinaldehyde

Cat. No.: B595901
CAS No.: 1355223-58-3
M. Wt: 226.279
InChI Key: ONFRFPARBCFPFX-UHFFFAOYSA-N
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Description

6-(Benzyl(methyl)amino)nicotinaldehyde is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol It is a derivative of nicotinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a benzyl(methyl)amino group

Scientific Research Applications

6-(Benzyl(methyl)amino)nicotinaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyl(methyl)amino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with benzylmethylamine under specific conditions. One common method is the condensation reaction, where nicotinaldehyde is reacted with benzylmethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyl(methyl)amino)nicotinaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(Benzyl(methyl)amino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The benzyl(methyl)amino group can interact with various enzymes and receptors, potentially modulating their activity. The aldehyde group can also form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyl(methyl)amino)nicotinaldehyde is unique due to the presence of both benzyl and methyl groups on the amino substituent, which can influence its chemical reactivity and biological activity. This dual substitution can lead to distinct interactions with molecular targets and potentially unique applications in research and industry .

Properties

IUPAC Name

6-[benzyl(methyl)amino]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-16(10-12-5-3-2-4-6-12)14-8-7-13(11-17)9-15-14/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFRFPARBCFPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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